molecular formula C20H14BrF3N2OS B2686896 (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide CAS No. 1274904-26-5

(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide

Cat. No.: B2686896
CAS No.: 1274904-26-5
M. Wt: 467.3
InChI Key: VSAHISZOWQPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide is a complex organic compound with a unique structure that combines a naphthyl group, a thiazolyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and thiazolyl intermediates, which are then coupled with the trifluoromethoxyphenylamine under specific reaction conditions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and interactions that are not observed in similar compounds .

Properties

IUPAC Name

4-naphthalen-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2OS.BrH/c21-20(22,23)26-17-9-7-16(8-10-17)24-19-25-18(12-27-19)15-6-5-13-3-1-2-4-14(13)11-15;/h1-12H,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHISZOWQPZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.